Dibicyclo[2.2.1]hept-2-ylmethanone
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Overview
Description
Preparation Methods
The synthesis of NSC 146245 involves the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction.
Chemical Reactions Analysis
NSC 146245 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 146245 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of cellular processes and molecular interactions.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of NSC 146245 involves its interaction with specific molecular targets and pathways. It is known to inhibit sterol O-acyltransferase, an enzyme involved in lipid metabolism . This inhibition affects various cellular processes and can lead to changes in cell function and behavior.
Comparison with Similar Compounds
NSC 146245 can be compared with other similar compounds, such as:
SR 144528: Another secondary carboxamide with similar structural features.
Rimonabant: A compound with similar pharmacological properties.
MN-25: A compound with similar molecular targets. The uniqueness of NSC 146245 lies in its specific molecular structure and its ability to inhibit sterol O-acyltransferase, which distinguishes it from other similar compounds.
Properties
CAS No. |
17610-50-3 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
bis(2-bicyclo[2.2.1]heptanyl)methanone |
InChI |
InChI=1S/C15H22O/c16-15(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
YKXYKKXXZOWFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
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